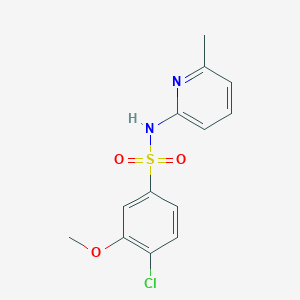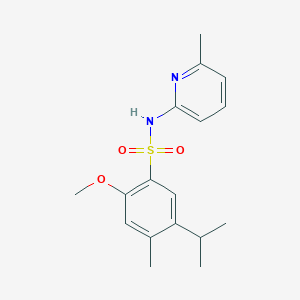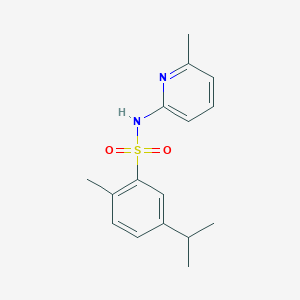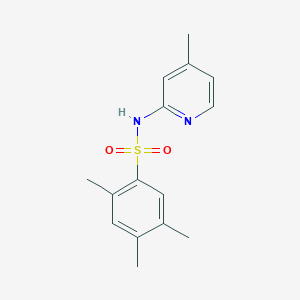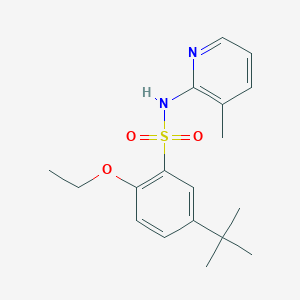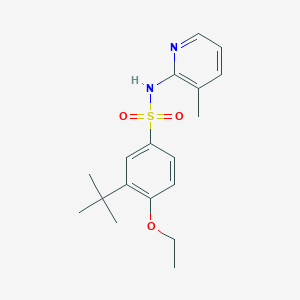![molecular formula C17H25N3O4S B497987 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide CAS No. 898640-81-8](/img/structure/B497987.png)
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide, also known as Ro 20-1724, is a compound that has been extensively studied for its potential as a therapeutic drug in various medical fields. This compound is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular signaling pathways.
Wirkmechanismus
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 selectively inhibits cAMP phosphodiesterase, which leads to an increase in intracellular cAMP levels. This increase in cAMP levels activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), which play crucial roles in regulating intracellular signaling pathways. The activation of PKA and EPAC leads to various downstream effects, including the relaxation of smooth muscle cells, the inhibition of platelet aggregation, and the modulation of immune responses.
Biochemical and Physiological Effects:
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to have various biochemical and physiological effects, including the relaxation of smooth muscle cells, the inhibition of platelet aggregation, and the modulation of immune responses. In cardiovascular diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve myocardial function and reduce ischemic injury. In respiratory diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve airway smooth muscle relaxation and reduce airway hyperresponsiveness. In neurological disorders, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has several advantages for lab experiments, including its high selectivity for cAMP phosphodiesterase and its ability to modulate intracellular signaling pathways. However, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has several potential future directions, including its use as a therapeutic drug in various medical fields and its use as a tool in basic research to study intracellular signaling pathways. In addition, further studies are needed to elucidate the potential side effects and toxicity of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724, as well as its pharmacokinetics and pharmacodynamics in vivo. Furthermore, the development of new analogs of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 with improved solubility and selectivity may lead to the discovery of more effective therapeutic drugs.
Synthesemethoden
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 can be synthesized through a multi-step process involving the reaction of 2,5-diethoxyaniline with 4-methylbenzenesulfonyl chloride, followed by the reaction with 1-(3-chloropropyl)imidazole. The final product is obtained through a purification process, which involves recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been extensively studied for its potential therapeutic applications in various medical fields, including cardiovascular diseases, respiratory diseases, and neurological disorders. In cardiovascular diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve myocardial function and reduce ischemic injury. In respiratory diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve airway smooth muscle relaxation and reduce airway hyperresponsiveness. In neurological disorders, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2,5-diethoxy-N-(3-imidazol-1-ylpropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-4-23-15-12-17(16(24-5-2)11-14(15)3)25(21,22)19-7-6-9-20-10-8-18-13-20/h8,10-13,19H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKBMKBCKIDLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





